molecular formula C30H48O2 B12389898 11-Oxo-alpha-amyrin

11-Oxo-alpha-amyrin

Cat. No.: B12389898
M. Wt: 440.7 g/mol
InChI Key: UHBYXZSSQWLZHC-PGAMCGFJSA-N
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Description

. This compound is part of the larger class of pentacyclic triterpenoids, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-amyrin and its derivatives, including 11-Oxo-alpha-amyrin, can be accomplished starting from easily accessible starting materials such as oleanolic acid and ursolic acid . The synthetic route involves selective iodation and reduction processes. For alpha-amyrin, a different synthetic approach is required, which allows for medium-to-large scale production .

Industrial Production Methods: Industrial production of triterpenoids like this compound often involves the extraction from natural sources, such as Leonurus japonicus. advancements in metabolic engineering have enabled the production of these compounds in microbial hosts like Saccharomyces cerevisiae . This method involves introducing the entire biosynthetic pathway of the desired triterpenoid into the microbial host, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 11-Oxo-alpha-amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound.

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives can exhibit different biological activities and are often used in further scientific research and pharmaceutical applications.

Comparison with Similar Compounds

11-Oxo-alpha-amyrin is similar to other triterpenoids such as alpha-amyrin, beta-amyrin, and oleanolic acid . it is unique in its specific structure and the presence of an oxo group at the 11th position, which contributes to its distinct biological activities . Other similar compounds include 11-Oxo-beta-amyrin and glycyrrhetinic acid, which share structural similarities but differ in their specific functional groups and biological effects .

Conclusion

This compound is a versatile triterpenoid with significant potential in various scientific and industrial applications. Its unique structure and diverse biological activities make it a valuable compound for further research and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-1,2,4a,6a,6b,9,9,12a-octamethyl-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicen-13-one

InChI

InChI=1S/C30H48O2/c1-18-9-12-27(5)15-16-29(7)20(24(27)19(18)2)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h17-19,22-25,32H,9-16H2,1-8H3/t18-,19+,22+,23+,24+,25-,27-,28+,29-,30-/m1/s1

InChI Key

UHBYXZSSQWLZHC-PGAMCGFJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C

Origin of Product

United States

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